molecular formula C₁₈H₃₀F₃N₇O₁₀ B1574875 Arg-Gly-Glu-Ser(TFA)

Arg-Gly-Glu-Ser(TFA)

Cat. No. B1574875
M. Wt: 561.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Gly-Glu-Ser(TFA) is a RGD-related peptide and a control for the RGDS ihibitory activity on fibrinogen binding to activated platelets.

Scientific Research Applications

Synthesis in Peptide Sequences

The Arg-Gly-Glu-Ser(TFA) sequence is utilized in the synthesis of various peptides. For instance, Yasumura et al. (1981) described the synthesis of a docosapeptide corresponding to ostrich ACTH, using trifluoromethanesulfonic acid-thioanisole in TFA as a deprotecting reagent. This showcases the role of Arg-Gly-Glu-Ser(TFA) in the synthesis of biologically significant peptides (Yasumura, Okamoto, Shimamura, & Yajima, 1981).

Influence on Biological Activity

The sequence Arg-Gly-Asp (RGD) is integral in binding cell surface receptors, and modifications to this sequence can significantly affect biological activity. Johnson et al. (1993) demonstrated that replacing Asp with Glu in the RGD sequence removed the biological activity of these oligopeptides. This research suggests that Arg-Gly-Glu-Ser(TFA) may play a crucial role in influencing the function of peptides in biological systems (Johnson, Pagano, Basson, Madri, Gooley, & Armitage, 1993).

Impact on Peptide Stability

The stability of peptides is another area where Arg-Gly-Glu-Ser(TFA) is relevant. Beck et al. (2000) explored how substitutions in a peptide’s Gly residue affect the stability of its triple helix. Their findings indicate that various substitutions, including Arg and Ser, can significantly destabilize the triple helix, which could have implications for the design and stability of peptides containing the Arg-Gly-Glu-Ser(TFA) sequence (Beck, Chan, Shenoy, Kirkpatrick, Ramshaw, & Brodsky, 2000).

Peptide Synthesis and Protection

Yamamoto, Saitoh, and Ohkawa (2003) researched the synthesis of Ser(P)-containing peptides, which is related to the Arg-Gly-Glu-Ser(TFA) sequence. They found that PtO2 in 50% TFA/AcOH could successfully cleave the protecting group of Ser(PO3Ph2) to give Ser(P), demonstrating the role of TFA in peptide synthesis and protection (Yamamoto, Saitoh, & Ohkawa, 2003).

properties

Molecular Formula

C₁₈H₃₀F₃N₇O₁₀

Molecular Weight

561.47

IUPAC Name

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1

SMILES

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: RGES

Origin of Product

United States

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